7-Bromobenzofuran-5-OL
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Overview
Description
7-Bromobenzofuran-5-OL (7-BBF-5-OL) is an organobromine compound, which is a derivative of the benzofuran group of compounds. It has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Pharmaceutical Development
Benzofuran derivatives are recognized for their extensive pharmaceutical applications, including as active ingredients in medications like amiodarone and bergapten .
Biological Activity Research
These compounds are studied for their biological activities, which may include antimicrobial, anti-inflammatory, or anticancer properties .
Chemical Synthesis
Benzofurans serve as key intermediates in chemical synthesis processes, particularly in constructing complex organic molecules .
Drug Discovery
The structural diversity of benzofurans makes them suitable candidates for drug discovery and development efforts .
Natural Product Sources
Benzofuran derivatives are often isolated from natural sources and studied for potential new natural product-based therapies .
Advanced Material Science
Some benzofuran compounds find applications in advanced material science, including battery technology and controlled environment solutions .
Mechanism of Action
Target of Action
7-Bromobenzofuran-5-OL, a derivative of benzofuran, is a small molecule that has been shown to have significant biological activity Benzofuran derivatives have been found to interact with various biomolecules, including those with at least one hydrophobic pocket and two h-bond donors—a polar hydroxylated and an imino nitrogen-containing amino acid residues .
Mode of Action
Benzofuran derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications . They are involved in various biochemical pathways, leading to their diverse pharmacological activities.
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, the benzofuran-5-ol derivative showed good antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
properties
IUPAC Name |
7-bromo-1-benzofuran-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCHQLUMIXTTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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